3-ethenylpyrrolidin-3-ol hydrochloride
Description
Properties
CAS No. |
2694727-98-3 |
|---|---|
Molecular Formula |
C6H12ClNO |
Molecular Weight |
149.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Stereoselective Cyclization of Amino Alcohol Precursors
A foundational approach involves cyclization strategies using amino alcohol intermediates. Patent US7652152B2 details a method for synthesizing (S)-3-hydroxypyrrolidine via lactam cyclization and subsequent reduction, which can be adapted for 3-ethenylpyrrolidin-3-ol. Key modifications include introducing an ethenyl group during the lactamization step. For instance, starting with 4-amino-2-hydroxybutyric acid derivatives, esterification with a vinyl-containing alcohol (e.g., allyl alcohol) followed by cyclization under acidic conditions (H₂SO₄ or HCl) yields a lactam intermediate. Subsequent borohydride reduction of the lactam carbonyl group produces the pyrrolidine core with a hydroxyl group at C3 .
Critical Parameters :
-
Esterification : Use of vinyl esters (e.g., allyl chloroformate) to introduce the ethenyl moiety.
-
Cyclization : Optimal at 60–80°C in toluene with catalytic acid (yield: 68–72%) .
-
Reduction : NaBH₄ in methanol at 0°C selectively reduces the lactam to the pyrrolidine alcohol .
Mitsunobu Reaction for Etherification
The Mitsunobu reaction enables stereocontrolled ether formation, critical for installing the hydroxyl group adjacent to the ethenyl substituent. Ambeed.com reports a protocol where 1-ethylpyrrolidin-3-ol is synthesized via Mitsunobu conditions using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). Adapting this, 3-ethenylpyrrolidin-3-ol can be prepared by reacting a vinyl alcohol (e.g., allyl alcohol) with a pyrrolidine precursor.
Example Protocol :
-
Substrate : 3-Ethenylpyrrolidine (prepared via Heck coupling of 3-bromopyrrolidine with ethylene).
-
Conditions : DEAD (1.2 eq), PPh₃ (1.2 eq), THF, 0°C → rt, 12 h.
Reductive Amination with Vinyl Ketones
Reductive amination offers a route to introduce both the amine and hydroxyl groups. A pyrazolo[1,5-a]pyrimidin-3-amine synthesis described by PMC10529203 utilizes NaBH₃CN for reductive amination, which can be applied to vinyl ketones. For example, reacting 3-ketopyrrolidine with ammonium acetate and NaBH₃CN in MeOH yields 3-aminopyrrolidine, which is subsequently functionalized with a vinyl group via Wittig olefination.
Optimization Insights :
-
Ketone Preparation : Oxidation of 3-hydroxypyrrolidine with PCC in CH₂Cl₂.
-
Vinylation : Wittig reaction with ethylidenetriphenylphosphorane (yield: 65–70%) .
Halogenation-Cyclization Sequences
Halogen-mediated cyclization is effective for constructing the pyrrolidine ring. The Royal Society of Chemistry describes a thionyl chloride (SOCl₂)-assisted cyclization of amino alcohols. Applying this to 4-amino-3-vinyl-1,2-butanediol, treatment with SOCl₂ generates a chlorinated intermediate, which undergoes intramolecular nucleophilic substitution to form the pyrrolidine ring.
Key Steps :
Hydrochloride Salt Formation
Final protonation to the hydrochloride salt is achieved via HCl treatment. Example 51 from Ambeed.com demonstrates this using concentrated HCl in CH₂Cl₂. For 3-ethenylpyrrolidin-3-ol, the free base is dissolved in anhydrous ether, and HCl gas is bubbled through the solution until precipitation occurs.
Purification :
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagents | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Stereoselective Cyclization | 4-Amino-2-hydroxybutyric acid | Allyl alcohol, NaBH₄ | 68–72% | High stereocontrol | Multi-step, costly intermediates |
| Mitsunobu Reaction | 3-Ethenylpyrrolidine | DEAD, PPh₃ | 58–63% | Mild conditions, stereoretention | Requires pre-formed pyrrolidine |
| Reductive Amination | 3-Ketopyrrolidine | NH₄OAc, NaBH₃CN | 65–70% | One-pot synthesis | Competing over-reduction |
| Halogenation-Cyclization | 4-Amino-3-vinyl-1,2-butanediol | SOCl₂, K₂CO₃ | 55–60% | Scalable, inexpensive reagents | Low regioselectivity |
Chemical Reactions Analysis
Types of Reactions
3-ethenylpyrrolidin-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethenyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
3-ethenylpyrrolidin-3-ol hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 3-ethenylpyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and similarities between 3-ethenylpyrrolidin-3-ol hydrochloride and related pyrrolidine derivatives:
*Similarity indices (0–1) are based on structural and functional group alignment compared to this compound.
Physicochemical Properties
- This contrasts with the more hydrophilic (3R,5R)-5-(hydroxymethyl) analog .
- Stability : Hydrochloride salts generally enhance stability; however, the ethenyl group may render the compound sensitive to oxidation or acid-catalyzed polymerization .
Research Findings and Data Tables
Table 1: Key Research Data on Analogous Compounds
Q & A
Q. How can researchers validate the purity of synthesized batches for reproducible results?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
